molecular formula C12H21Cl2N5 B1532294 2-(4-Ethylpiperazin-1-yl)pyridine-4-carboximidamide dihydrochloride CAS No. 1221725-56-9

2-(4-Ethylpiperazin-1-yl)pyridine-4-carboximidamide dihydrochloride

Cat. No. B1532294
M. Wt: 306.23 g/mol
InChI Key: XDRIROKUALTYRH-UHFFFAOYSA-N
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Description

“2-(4-Ethylpiperazin-1-yl)pyridine-4-carboximidamide dihydrochloride” is a chemical compound with the CAS Number: 1221725-56-9 . It has a molecular weight of 306.24 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19N5.2ClH/c1-2-16-5-7-17(8-6-16)11-9-10(12(13)14)3-4-15-11;;/h3-4,9H,2,5-8H2,1H3,(H3,13,14);2*1H . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.

It is stored at room temperature .

Scientific Research Applications

1. Antitubercular Activity and Molecular Docking Studies

Research on derivatives of piperazine showed significant potential in the treatment of tuberculosis. A study synthesized a series of compounds including piperazine derivatives and evaluated them for antitubercular activity. These compounds, through in silico and in vitro studies, demonstrated effectiveness against Mycobacterium tuberculosis, highlighting their therapeutic potential in combating tuberculosis (Vavaiya et al., 2022).

2. Synthesis and Biological Evaluation as Anticancer Agents

Compounds containing piperazine structures have also been evaluated for their anticancer properties. A study focused on the synthesis of novel pyrazolopyrimidines derivatives, which included piperazine-based compounds, and assessed their cytotoxic effects on cancer cell lines, demonstrating their potential as anticancer agents (Rahmouni et al., 2016).

3. Role in Anti-Inflammatory and Pain Management

Another area of research includes the development of 2-aminopyrimidine-containing histamine H4 receptor ligands. Piperazine derivatives in these studies showed promising results in anti-inflammatory and pain management applications. These compounds exhibited potency in vitro and demonstrated efficacy as anti-inflammatory agents in animal models (Altenbach et al., 2008).

4. Application in Synthesis of Heteroaromatic Compounds

Piperazine derivatives have also been used in the synthesis of various heteroaromatic compounds. A study demonstrated the metalation of heteroaromatic esters and nitriles using a mixed lithium-cadmium base, followed by conversion to dipyridopyrimidinones, showcasing the versatility of piperazine compounds in organic synthesis (Bentabed-Ababsa et al., 2010).

5. Cognitive Enhancing Effects

Research has also explored the potential cognitive enhancing effects of piperazine derivatives. A study on the improving effect of acetic ether derivatives on learning and memory dysfunction in mice included piperazine-based compounds. These compounds showed a reduction in error frequency and an increase in latency in memory tests, indicating their potential in improving cognitive functions (Zhang Hong-ying, 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)pyridine-4-carboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5.2ClH/c1-2-16-5-7-17(8-6-16)11-9-10(12(13)14)3-4-15-11;;/h3-4,9H,2,5-8H2,1H3,(H3,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRIROKUALTYRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=CC(=C2)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylpiperazin-1-yl)pyridine-4-carboximidamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Ethylpiperazin-1-yl)pyridine-4-carboximidamide dihydrochloride
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2-(4-Ethylpiperazin-1-yl)pyridine-4-carboximidamide dihydrochloride
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2-(4-Ethylpiperazin-1-yl)pyridine-4-carboximidamide dihydrochloride
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2-(4-Ethylpiperazin-1-yl)pyridine-4-carboximidamide dihydrochloride
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2-(4-Ethylpiperazin-1-yl)pyridine-4-carboximidamide dihydrochloride
Reactant of Route 6
2-(4-Ethylpiperazin-1-yl)pyridine-4-carboximidamide dihydrochloride

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